4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one
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Overview
Description
4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one is a heterocyclic compound that features a furan ring and a benzopyranone structure. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of 4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one typically involves the reaction of homophthalic anhydride with N-(furan-2-yl-methylidene)-benzylamine. This reaction can be carried out in different solvents and at varying temperatures to yield mixtures of the expected trans- and cis-isomers
Chemical Reactions Analysis
4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution due to the presence of the furan ring. Common reagents and conditions used in these reactions include organic solvents, acids, and bases. .
Scientific Research Applications
4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
4-[(Furan-2-yl)methylidene]-1,4-dihydro-3H-2-benzopyran-3-one can be compared with other similar compounds, such as:
- N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine
- trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the furan and benzopyranone structures, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
473998-56-0 |
---|---|
Molecular Formula |
C14H10O3 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-(furan-2-ylmethylidene)-1H-isochromen-3-one |
InChI |
InChI=1S/C14H10O3/c15-14-13(8-11-5-3-7-16-11)12-6-2-1-4-10(12)9-17-14/h1-8H,9H2 |
InChI Key |
SUNRUFPMKYIJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=CC3=CC=CO3)C(=O)O1 |
Origin of Product |
United States |
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